molecular formula C9H7ClFN5 B14489854 Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone CAS No. 65789-96-0

Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone

Cat. No.: B14489854
CAS No.: 65789-96-0
M. Wt: 239.64 g/mol
InChI Key: MWDBLAHCXVAGDA-YIXHJXPBSA-N
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Description

Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is a complex organic compound that features a benzaldehyde moiety substituted with chlorine and fluorine atoms, and a hydrazone group attached to a 1H-1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.

    Reduction: Formation of 2-chloro-6-fluoro-benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is unique due to the presence of both the triazole ring and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

65789-96-0

Molecular Formula

C9H7ClFN5

Molecular Weight

239.64 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C9H7ClFN5/c10-7-2-1-3-8(11)6(7)4-13-15-9-12-5-14-16-9/h1-5H,(H2,12,14,15,16)/b13-4+

InChI Key

MWDBLAHCXVAGDA-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=NN2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NC=NN2)F

Origin of Product

United States

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